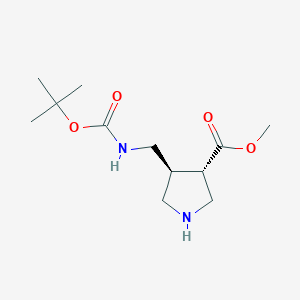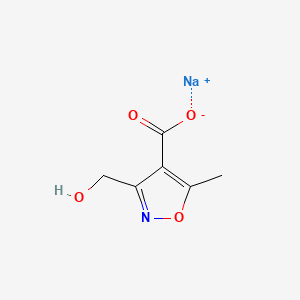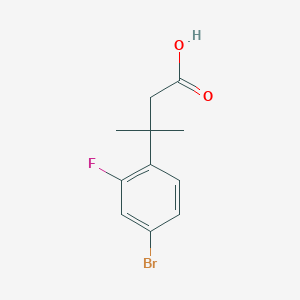![molecular formula C9H20Cl2N2O B15312316 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride](/img/structure/B15312316.png)
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride is a chemical compound with the molecular formula C9H20Cl2N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, which is widely used as a building block in the synthesis of various organic compounds, including medicinal products
Méthodes De Préparation
The synthesis of 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride involves several steps. One common method includes the reaction of 4-methylaminopiperidine with propionyl chloride under controlled conditions to form the desired product . The reaction typically requires anhydrous conditions and a suitable solvent, such as dichloromethane, to facilitate the reaction. Industrial production methods may involve bulk manufacturing processes, including the use of large-scale reactors and purification techniques to obtain high-purity compounds .
Analyse Des Réactions Chimiques
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of secondary amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of substituted derivatives.
Applications De Recherche Scientifique
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.
Mécanisme D'action
The mechanism of action of 1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its action .
Comparaison Avec Des Composés Similaires
1-[4-(Methylamino)piperidin-1-yl]propan-1-onedihydrochloride can be compared with other similar compounds, such as:
1-(1-Methylpiperidin-4-yl)piperidin-4-amine: This compound has a similar piperidine structure and is used in similar research applications.
4-Methylaminopiperidine: A precursor in the synthesis of this compound, it shares similar chemical properties and reactivity.
Propriétés
Formule moléculaire |
C9H20Cl2N2O |
|---|---|
Poids moléculaire |
243.17 g/mol |
Nom IUPAC |
1-[4-(methylamino)piperidin-1-yl]propan-1-one;dihydrochloride |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-3-9(12)11-6-4-8(10-2)5-7-11;;/h8,10H,3-7H2,1-2H3;2*1H |
Clé InChI |
GVGQYWZASGTDFY-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)N1CCC(CC1)NC.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![tert-Butyl (((3aS,6aS)-octahydrocyclopenta[c]pyrrol-3a-yl)methyl)carbamate hydrochloride](/img/structure/B15312276.png)

![[3-(Oxane-2-amido)phenyl]boronic acid](/img/structure/B15312289.png)
![2-(tert-Butoxycarbonyl)-8-fluoro-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B15312293.png)





